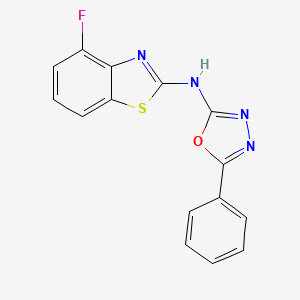N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
CAS No.:
Cat. No.: VC4557650
Molecular Formula: C15H9FN4OS
Molecular Weight: 312.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H9FN4OS |
|---|---|
| Molecular Weight | 312.3 g/mol |
| IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine |
| Standard InChI | InChI=1S/C15H9FN4OS/c16-10-7-4-8-11-12(10)17-15(22-11)18-14-20-19-13(21-14)9-5-2-1-3-6-9/h1-8H,(H,17,18,20) |
| Standard InChI Key | MAIVGXFDCUKMFV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F |
Introduction
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a benzothiazole moiety substituted with a fluorine atom and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Synthesis Methods
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine typically involves several steps:
-
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-amino thiophenol with appropriate carboxylic acid derivatives.
-
Fluorination: The introduction of the fluorine atom can be performed using electrophilic fluorination techniques such as using Selectfluor or N-fluorobenzenesulfonimide.
-
Oxadiazole Formation: The oxadiazole ring is formed by reacting the intermediate with hydrazine derivatives and appropriate carbonyl compounds.
Biological Activity
Research indicates that compounds containing the benzothiazole and oxadiazole moieties have significant biological activities:
Antimicrobial Activity
Studies have shown that N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine exhibits promising antimicrobial properties against various bacterial strains. This activity is attributed to its ability to inhibit key metabolic pathways in microorganisms.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume